Tocopherol calcium succinate

Description

Contextualization within Vitamin E Derivatives Research

Tocopherol calcium succinate (B1194679) is a compound that exists within the broader family of vitamin E derivatives. Vitamin E itself refers to a group of eight fat-soluble compounds that include four tocopherols (B72186) and four tocotrienols, with alpha-tocopherol (B171835) being the most biologically active form. nih.gov In research, derivatives of vitamin E are often synthesized to enhance stability, alter solubility, or modify biological activity.

Tocopherol calcium succinate is the calcium salt of alpha-tocopherol succinate. ontosight.aiontosight.ai Alpha-tocopherol succinate is an ester formed from alpha-tocopherol and succinic acid. This initial esterification protects the hydroxyl group on the chromanol ring of alpha-tocopherol, which can improve its chemical stability and reduce its susceptibility to oxidation. The subsequent formation of a calcium salt further modifies the compound's properties. google.com The parent compound, alpha-tocopherol succinate, has been extensively studied for its distinct biological activities compared to alpha-tocopherol itself. nih.gov

This compound is a synthetically produced compound. ontosight.aiontosight.ai Its creation involves chemical processes to first form the succinate ester of tocopherol, followed by a reaction to create the calcium salt. google.com This process results in a fine, white to yellowish-white powder. nihs.go.jpsartort.com Unlike the oily nature of free tocopherol, the solid form of its succinate salt offers advantages in formulation and handling, particularly for applications like tableting. google.comgoogle.com

Academic Significance in Chemical Biology and Pharmaceutical Sciences

The unique characteristics of this compound have made it a compound of interest in both chemical biology and the pharmaceutical sciences. biosynth.com Its potential for improved stability and formulation attributes, coupled with the exploration of its distinct biological activities, drives its academic significance. ontosight.aiontosight.aiaksci.commdpi.comacs.orgncats.io

A significant area of research revolves around the enhanced stability and formulation advantages of this compound. ontosight.aiaksci.com The conversion of oily tocopherol into a solid, stable powder is a key benefit. google.comgoogle.commdpi.com Research has explored its solubility in various solvents, noting its practical insolubility in water and ethanol (B145695), but free solubility in chloroform. nihs.go.jp This characteristic influences its potential applications and how it is formulated for experimental use. The stability of the compound is crucial for its use as a reference standard or in formulations where longevity is required. aksci.com

| Property | Description | Source |

| Physical State | White to yellowish-white powder | nihs.go.jpsartort.com |

| Solubility | Practically insoluble in water and ethanol; Freely soluble in chloroform | nihs.go.jp |

| Stability | Stable under recommended temperatures and pressures | aksci.com |

Academic investigations have also focused on the unique biological activities of tocopherol derivatives like the succinate form, which may differ from the parent vitamin E. While alpha-tocopherol is primarily known for its antioxidant properties, research into alpha-tocopherol succinate has revealed other potential cellular effects. nih.govnih.gov Studies have suggested that the intact alpha-tocopherol succinate molecule, rather than its breakdown to alpha-tocopherol, may be responsible for some of its observed cytoprotective properties. nih.gov Some research has also explored its potential to inhibit cell growth in certain contexts. biosynth.com Further investigation is ongoing to fully understand how the calcium salt form, this compound, may influence these activities.

Structure

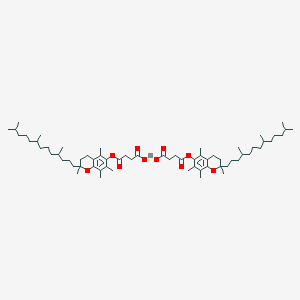

2D Structure

Properties

IUPAC Name |

calcium;4-oxo-4-[[(2R)-2,5,7,8-tetramethyl-2-[(4R,8R)-4,8,12-trimethyltridecyl]-3,4-dihydrochromen-6-yl]oxy]butanoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/2C33H54O5.Ca/c2*1-22(2)12-9-13-23(3)14-10-15-24(4)16-11-20-33(8)21-19-28-27(7)31(25(5)26(6)32(28)38-33)37-30(36)18-17-29(34)35;/h2*22-24H,9-21H2,1-8H3,(H,34,35);/q;;+2/p-2/t2*23-,24-,33-;/m11./s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QEKBRBCVWVLFHH-QAKUKHITSA-L | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C(=C(C2=C1OC(CC2)(C)CCCC(C)CCCC(C)CCCC(C)C)C)OC(=O)CCC(=O)[O-])C.CC1=C(C(=C(C2=C1OC(CC2)(C)CCCC(C)CCCC(C)CCCC(C)C)C)OC(=O)CCC(=O)[O-])C.[Ca+2] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1=C(C(=C(C2=C1O[C@](CC2)(C)CCC[C@H](C)CCC[C@H](C)CCCC(C)C)C)OC(=O)CCC(=O)[O-])C.CC1=C(C(=C(C2=C1O[C@](CC2)(C)CCC[C@H](C)CCC[C@H](C)CCCC(C)C)C)OC(=O)CCC(=O)[O-])C.[Ca+2] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C66H106CaO10 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

1099.6 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

14464-85-8, 14638-18-7 | |

| Record name | Tocopherol calcium succinate [JAN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0014464858 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | alpha-Tocopherol calcium succinate, DL- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0014638187 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | .ALPHA.-TOCOPHEROL CALCIUM SUCCINATE, D- | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/BVK87L5TNB | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | .ALPHA.-TOCOPHEROL CALCIUM SUCCINATE, DL- | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/H5A1374A6R | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Synthetic Pathways and Chemical Derivatization Strategies

Established Synthetic Methodologies for Tocopherol Succinate (B1194679) and its Calcium Salt

The synthesis of tocopherol calcium succinate is typically a two-stage process. The first stage involves the esterification of tocopherol to form an intermediate, tocopherol succinate (also known as tocopheryl acid succinate). The second stage is the conversion of this acidic intermediate into its calcium salt. google.comgoogle.com Methodologies for these steps include both chemical and enzymatic catalytic routes.

Chemical synthesis is a prominent method for producing tocopherol succinate and its subsequent calcium salt, utilizing various catalysts and reaction conditions to achieve high yields.

The foundational step in the chemical synthesis is the direct esterification of tocopherol with succinic anhydride (B1165640). google.com This reaction targets the hydroxyl group on the chroman ring of tocopherol. Various organic bases and catalysts are employed to facilitate this process. Common catalysts include pyridine (B92270), triethylamine (B128534), and 4-dimethylaminopyridine (B28879) (DMAP). mdpi.com For instance, α-tocopherol can be reacted with succinic anhydride in the presence of pyridine. google.comgoogle.com Another approach involves using triethylamine as a catalyst in a solvent like n-hexane, which has demonstrated a conversion rate of 93.91%. mdpi.com Similarly, nano-silica immobilized 4-dimethylaminopyridine has been used to catalyze the reaction in a mixed solvent system of n-hexane and acetone. mdpi.com A method has also been described where α-tocopherol is reacted with succinic anhydride using anhydrous sodium acetate (B1210297) as a catalyst under reductive conditions, which also include zinc and acetic acid. google.com

Once tocopherol succinic acid is formed, it is converted to its calcium salt. This is achieved by reacting the tocopherol succinic acid with a suitable calcium-containing compound. google.com Metal compounds such as calcium oxide (CaO) and calcium hydroxide (B78521) (Ca(OH)₂) are particularly effective for this conversion. google.com The reaction is typically carried out in a liquid solvent, such as a C1–4 monohydric alcohol like methanol (B129727). google.com Using an equivalent excess of calcium oxide or calcium hydroxide at temperatures between 50 to 70°C in a methanol solvent system can result in near-quantitative yields of this compound. google.com The solid product can then be recovered through filtration. google.com While metal carbonates can be used, oxides and hydroxides have been shown to provide improved yields. google.com Alternative methods have included reacting tocopherol succinic acid with calcium carboxylates or creating an intermediate lithium salt with lithium hydroxide, which is then exchanged with a calcium ion, though these can be more complex or less efficient. google.comgoogle.com

The choice of solvent and the optimization of reaction conditions are critical for maximizing the yield and purity of the final product. For the initial esterification step, solvents can range from nonpolar solvents to solvent-free systems. google.commdpi.com For example, pyridine has been used not only as a catalyst but also as the reaction solvent. google.comgoogle.com Other systems include n-hexane with triethylamine as a catalyst or a mixed solvent of n-hexane-acetone. mdpi.com

For the subsequent formation of the calcium salt, monohydric C1–4 alcohols are preferred, with methanol being a common choice. google.com The reaction temperature for the esterification step can vary, with some methods using temperatures around 80-140°C. google.comgoogle.com The conversion to the calcium salt is typically performed at a slightly lower temperature range of 50 to 70°C. google.com Optimizing the molar ratio of reactants is also key; for the esterification, a slight excess of succinic anhydride (e.g., 1.2 to 1.4 moles per mole of tocopherol) is often used. google.com For the salt formation, an equivalent excess of the calcium compound (e.g., an equivalent ratio of 1.05:1 or greater) improves the reaction yield. google.com

Table 1: Chemical Synthesis Reaction Conditions

| Stage | Reactants | Catalyst/Reagent | Solvent System | Temperature | Conversion Rate / Yield |

|---|---|---|---|---|---|

| Esterification | α-Tocopherol, Succinic Anhydride | Triethylamine | n-Hexane | Not Specified | 93.91% Conversion mdpi.com |

| Esterification | α-Tocopherol, Succinic Anhydride | Pyridine | Pyridine | 80°C google.com | Not Specified |

| Esterification | α-Tocopherol, Succinic Anhydride | Anhydrous Sodium Acetate, Zinc | Acetic Acid | 100-140°C google.com | Not Specified |

| Salt Formation | d-α-Tocopherol Succinate | Calcium Hydroxide | Methanol | 50-70°C google.com | Near Quantitative Yield google.com |

| Salt Formation | d-α-Tocopherol Succinate | Calcium Oxide | Methanol | 50-70°C google.com | Near Quantitative Yield google.com |

Enzymatic synthesis presents an alternative to chemical methods, often utilizing lipases as biocatalysts. researchgate.net These methods are noted for their high specificity and ability to operate under milder reaction conditions.

The synthesis of tocopherol succinate can be effectively catalyzed by lipases, such as Novozym 435 or Candida rugosa lipase (B570770) (CRL). mdpi.com In one study, Novozym 435 was used to catalyze the reaction between succinic anhydride and α-tocopherol, achieving a conversion rate of 94.4% after 48 hours. mdpi.com The choice of solvent is crucial in enzymatic reactions as it can significantly affect enzyme activity. mdpi.com For instance, while solvents like DMF and DMSO can dissolve both water-soluble and fat-soluble substrates well, their high polarity can negatively impact the enzyme's conformation and activity. mdpi.com To balance substrate solubility and enzyme activity, mixed solvent systems, such as DMSO and tert-butanol, have been explored. mdpi.com Another approach involves using a dual-solvent system of a hydrocarbon (like n-hexane) and DMSO, with lipase as the catalyst for the reaction between tocopherol and succinic acid. google.com

Enzymatic synthesis routes offer several advantages over traditional chemical methods, although efficiency can vary based on the specific enzyme and conditions used. Enzymatic reactions are typically conducted under milder conditions, which can prevent the degradation of sensitive molecules like tocopherol. google.com

In terms of efficiency, enzymatic methods can achieve high conversion rates comparable to chemical routes. For example, the synthesis of α-tocopherol succinate catalyzed by Novozym 435 reached a 94.4% conversion rate, which is competitive with the 93.91% conversion rate reported for the triethylamine-catalyzed chemical method. mdpi.com However, reaction times for enzymatic processes can be longer; the 94.4% conversion with Novozym 435 was achieved after 48 hours. mdpi.com In contrast, some chemical methods may be completed in 2 to 8 hours. google.com Another lipase, Lip400, was reported to produce an 80% yield in just 6 hours. mdpi.com A significant advantage of enzymatic catalysis is the potential reduction of waste and by-products, as it often avoids the need for harsh reagents and subsequent neutralization and washing steps that are common in chemical synthesis. google.com

Table 2: Comparison of Chemical vs. Enzymatic Synthesis of Tocopherol Succinate

| Synthesis Route | Catalyst | Key Conditions | Reaction Time | Conversion Rate / Yield |

|---|---|---|---|---|

| Chemical | Triethylamine | Solvent: n-Hexane | Not Specified | 93.91% Conversion mdpi.com |

| Chemical | Pyridine | Solvent-free | Not Specified | 99.4% Conversion (for acetate) mdpi.com |

| Enzymatic | Novozym 435 | Mixed solvent (DMSO/tert-butanol) | 48 hours | 94.4% Conversion mdpi.com |

| Enzymatic | Candida rugosa lipase (CRL) | Solvent: DMSO | Not Specified | 46.95% Yield mdpi.com |

| Enzymatic | Lip400 | Solvent: Dichloromethane | 6 hours | 80% Yield mdpi.com |

Enzymatic Catalytic Synthesis Routes (e.g., Lipase-catalyzed)

Advanced Derivatization Approaches for Enhanced Biological Activity or Specific Applications

Derivatization of the parent tocopherol succinate molecule is a key strategy for modulating its physicochemical properties and enhancing its therapeutic potential. These advanced approaches aim to improve biological activity, increase stability, or enable specific applications, particularly in the realm of targeted drug delivery. Modifications primarily target the succinate moiety or involve conjugation to larger macromolecules, transforming the compound into a versatile platform for therapeutic innovation.

Structural Modifications for Analog Generation (e.g., Introduction of Carboxyl/Alkyl Groups)

The generation of analogs through structural modification of the tocopherol succinate molecule is a critical area of research aimed at refining its biological activity. mdpi.com Modifications to the substituent at the C-6 position of the tocopheroxyl moiety can modulate the compound's inherent pro-apoptotic activity. mdpi.com Research has focused on several key areas of the molecule, including the chroman ring, the succinyl group, and the terminal carboxyl group, to understand the structure-activity relationship. nih.gov

Key findings from structural modification studies include:

Modification of the Succinate Moiety : The structure of the dicarboxylic acid esterified to the tocopherol is crucial for its activity. Replacing the succinyl group (a four-carbon chain) with a maleyl group (a four-carbon chain with a double bond) has been shown to greatly enhance pro-apoptotic activity, while replacement with glutaryl esters (a five-carbon chain) resulted in lower activity. nih.govgoogle.com This suggests that the length and rigidity of the linker are important determinants of biological function.

Introduction of Additional Carboxyl Groups : In an effort to increase acidity and thereby enhance anticancer action, an additional carboxyl group has been introduced into the α-position of the succinate's terminal carboxyl group, creating a malonic ending. mdpi.com However, this specific modification resulted in an analog that was inactive in the cancer cell lines tested. mdpi.com

Alkyl Group Introduction : The introduction of alkyl substituents into the ether-linked acetic acid moiety in a related analog, α-tocopheryloxyacetic acid (α-TEA), was found to increase anticancer activity. mdpi.com

Terminal Carboxyl Group Esterification : The free terminal carboxyl group of the succinate moiety is essential for the molecule's pro-apoptotic effects. nih.govgoogle.com Methylation of this free carboxyl group on α-tocopheryl succinate (α-TOS) and δ-tocopheryl succinate (δ-TOS) was found to completely eliminate the apoptogenic activity of the parent compounds. nih.govgoogle.com This highlights the critical role of the ionizable carboxyl group in the compound's mechanism of action. google.com

Chroman Ring Methylation : The degree of methylation on the aromatic chroman ring also influences activity. Analogs of α-TOS with fewer methyl substitutions on the ring were found to be less active than the fully methylated α-TOS. nih.govgoogle.com

These studies underscore that modifications to all three functional domains of the vitamin E molecule—the chroman ring, the side chain, and the C-6 position substituent—can significantly modulate its pro-apoptotic efficacy. mdpi.comnih.gov

Conjugation for Macromolecular Integration in Delivery Systems

Conjugation of tocopherol succinate to macromolecules is a highly effective strategy for developing sophisticated drug delivery systems. This approach leverages the unique properties of tocopherol succinate, such as its ability to integrate into lipid bilayers, to create nanocarriers for poorly soluble drugs, enhance cellular uptake, and achieve synergistic therapeutic effects. nih.govnih.gov

A prominent example of this strategy is the creation of D-alpha-tocopheryl polyethylene (B3416737) glycol succinate (TPGS), a synthetic, water-miscible derivative of natural alpha-tocopherol (B171835). nih.govnih.gov TPGS is formed by conjugating polyethylene glycol (PEG) to α-tocopheryl succinate. researchgate.net This amphiphilic conjugate can self-assemble in aqueous solutions to form micelles, which serve as effective carriers for hydrophobic chemotherapeutic agents like paclitaxel (B517696) (PTX). nih.gov The resulting nanoparticle delivery systems can improve drug solubility, prolong systemic circulation, and enhance therapeutic outcomes. mdpi.com

Further advancements in macromolecular conjugation include:

Polymer-Based Systems : Tocopherol succinate has been conjugated to various polymers to create advanced drug delivery platforms. For instance, a polymeric micelle system composed of α-tocopherol succinate-amphiphilic chitosan (B1678972) (CS-TOS) has been developed. nih.gov This system, when loaded with paclitaxel, showed significant tumor growth inhibition with no toxic side effects. nih.gov

Dendrimer-Based Nanoconstructs : In another approach, α-Tocopheryl Succinate (α-TOS) and Polyethylene Glycol (PEG) have been co-conjugated onto a Poly (Amidoamine) Dendrimer (G4 PAMAM). researchgate.net This dendrimer-based nanocarrier was designed to improve the intracellular delivery of paclitaxel. researchgate.net The α-TOS-conjugated dendrimers facilitated the internalization of the delivery system into cells, and the resulting formulation demonstrated the highest therapeutic efficacy due to the synergistic effect of paclitaxel and α-TOS. researchgate.net

Conjugation of Other Therapeutic Agents : Beyond creating delivery vehicles, tocopherol succinate conjugates can incorporate other active molecules. For example, α-Lipoic acid (LA), a universal antioxidant with therapeutic potential compromised by poor solubility, has been conjugated to TPGS. nih.gov This conjugation was achieved using a carbodiimide (B86325) acid-alcohol coupling reaction, resulting in a biocompatible conjugate with enhanced anticonvulsion activity compared to native LA. nih.gov

These conjugation strategies transform tocopherol succinate into a versatile building block for nanomedicine, enabling the development of multifunctional delivery systems that can overcome challenges in cancer therapy and other diseases. researchgate.netpharmaexcipients.com

Molecular and Cellular Mechanisms of Action in Preclinical Models

Modulation of Cellular Proliferation and Differentiation Pathways

Tocopherol calcium succinate (B1194679), a derivative of vitamin E, has demonstrated significant effects on the proliferation and differentiation of malignant cells in various preclinical models. Its mechanisms of action involve the regulation of the cell cycle and the induction of cellular differentiation, ultimately leading to a decrease in the cancer cell population.

Studies have shown that tocopherol calcium succinate can inhibit the proliferation of cancer cells by arresting the cell cycle and inhibiting DNA synthesis. In human MDA-MB-435 breast cancer cells, RRR-alpha-tocopheryl succinate (VES), a closely related compound, induced a dose- and time-dependent inhibition of DNA synthesis, leading to a G0/G1 cell cycle arrest. nih.gov This effect was associated with the increased expression of the p21Waf1/Cip1 protein, a cyclin-dependent kinase inhibitor that plays a crucial role in cell cycle regulation. nih.gov The upregulation of p21 by VES was found to be independent of the transforming growth factor-beta (TGF-beta) signaling pathway. nih.gov

Similarly, in avian retrovirus-transformed lymphoid cells, VES was shown to inhibit cell proliferation in a dose-dependent manner. nih.gov In murine EL4 T lymphoma cells, VES treatment led to a block in the G1 phase of the cell cycle. epa.gov Furthermore, in human osteosarcoma cell lines, alpha-tocopheryl succinate (α-TOS) was observed to cause an S/G2 transition arrest. nih.gov This alteration of the cell cycle distribution by α-TOS sensitized the osteosarcoma cells to the therapeutic effects of methotrexate. nih.gov

The inhibitory effect on cell proliferation has also been observed in BL6-F10 murine melanoma cells, where supplementation with vitamin E succinate led to significant decreases in cell proliferation. nih.gov A synergistic effect has also been reported, where α-TOS combined with pterostilbene (B91288) suppressed breast cancer cell proliferation in vitro and in vivo through the inhibition of downstream AP1 activation and regulation of cell cycle proteins. scienceopen.com

Table 1: Effects of Tocopherol Succinate on Cell Cycle and DNA Synthesis

| Cell Line | Compound | Effect | Key Findings |

|---|---|---|---|

| MDA-MB-435 (Human Breast Cancer) | RRR-alpha-tocopheryl succinate | G0/G1 arrest, DNA synthesis inhibition nih.gov | Induction of p21Waf1/Cip1 expression nih.gov |

| RECC-UTC4-1 (Avian Lymphoid Cells) | RRR-alpha-tocopheryl succinate | Inhibition of proliferation nih.gov | Dose-dependent inhibition nih.gov |

| EL4 (Murine T Lymphoma) | RRR-alpha-tocopheryl succinate | G1 phase block epa.gov | Accompanied by apoptosis epa.gov |

| Human Osteosarcoma Cells | alpha-tocopheryl succinate | S/G2 transition arrest nih.gov | Sensitization to methotrexate nih.gov |

| BL6-F10 (Murine Melanoma) | Vitamin E succinate | Decreased cell proliferation nih.gov | |

| Human Breast Cancer Cells | alpha-tocopheryl succinate (with pterostilbene) | Synergistic suppression of proliferation scienceopen.com | Inhibition of AP1 activation scienceopen.com |

In addition to its anti-proliferative effects, this compound has been shown to induce cellular differentiation in malignant cells, a process where cancer cells revert to a more mature, less aggressive phenotype. It has been noted that certain forms of vitamin E, including its succinate derivative, can suppress growth and induce differentiation in transformed cells. nih.gov This induction of differentiation is considered one of the key mechanisms of its antitumor effect. nih.gov While the precise molecular pathways are still under investigation, this pro-differentiative capacity contributes to its potential as an anti-cancer agent. nih.gov

Mechanisms of Apoptosis Induction

This compound is a potent inducer of apoptosis, or programmed cell death, in a wide range of cancer cells while having minimal effects on normal cells. nih.govmdpi.com This selective cytotoxicity is a hallmark of its anti-cancer activity. mdpi.com The primary mechanism of apoptosis induction by this compound involves the intrinsic, or mitochondrial, pathway. nih.goveco-vector.com

The intrinsic pathway of apoptosis is initiated from within the cell, primarily through the mitochondria. This compound targets the mitochondria, leading to a cascade of events that culminate in cell death. nih.govnih.gov This is supported by the observation that cells with dysfunctional mitochondria are less susceptible to apoptosis induced by α-TOS. nih.gov

A critical step in the intrinsic apoptotic pathway is the release of cytochrome c from the mitochondrial intermembrane space into the cytosol. nih.govresearchgate.net In human epidermoid carcinoma A431 cells, α-tocopheryl succinate treatment led to the release of cytochrome c from the mitochondria into the cytosol. nih.gov This release is often preceded by changes in mitochondrial structure and an increase in reactive oxygen species (ROS). nih.govnih.gov The destabilization of the mitochondrial membrane is a key event leading to the release of pro-apoptotic factors like cytochrome c. researchgate.net Calcium ions play a role in this process, as calcium-induced mitochondrial swelling can lead to the rupture of the outer mitochondrial membrane and subsequent cytochrome c release. nih.gov

Once in the cytosol, cytochrome c participates in the formation of the apoptosome, which in turn activates a cascade of cysteine-aspartic proteases known as caspases. harvard.edu The activation of these caspases is a central event in the execution phase of apoptosis.

Studies have demonstrated the activation of multiple caspases following treatment with tocopherol succinate. In hematopoietic and cancer cell lines, alpha-TOS-induced apoptosis involved the activation of caspases, including caspase-3. nih.gov In human H460 non-small cell lung cancer cells, a combination of α-tocopheryl succinate and paclitaxel (B517696) led to an enhanced activation of caspase-8. nih.gov The inhibition of caspases with a pan-caspase inhibitor blocked the apoptosis induced by this combination, confirming the essential role of caspase activation. nih.gov While caspase-9 is also generally involved in the intrinsic pathway, the specific effect on caspase-8 activation was prominent in H460 cells. nih.gov

Table 2: Key Events in Tocopherol Succinate-Induced Intrinsic Apoptosis

| Apoptotic Event | Cell Line/Model | Key Findings |

|---|---|---|

| Cytochrome c Release | A431 (Human Epidermoid Carcinoma) | Release of cytochrome c from mitochondria to cytosol observed. nih.gov |

| CNS Mitochondria | Calcium-induced swelling caused rupture of the outer membrane and cytochrome c release. nih.gov | |

| Caspase Activation | Hematopoietic and Cancer Cell Lines | Activation of multiple caspases, including caspase-3. nih.gov |

| H460 (Human Lung Cancer) | Enhanced activation of caspase-8 in combination with paclitaxel. nih.gov |

Intrinsic Apoptotic Pathway Modulation

Regulation of Intracellular Calcium Levels

The regulation of intracellular calcium (Ca²⁺) levels is a critical aspect of the mechanism of action of this compound. The compound's active component, α-TOS, has been demonstrated to stimulate a rapid influx of Ca²⁺ into cells, leading to its accumulation in the mitochondria. nih.gov This disruption of calcium homeostasis is a prerequisite for the induction of mitochondrial permeability transition (MPT), a key event in some forms of apoptosis. nih.gov The alteration of the mitochondrial calcium buffering capacity can be observed hours after treatment with α-TOS. nih.gov The accumulation of calcium within the mitochondria is crucial for the progression of apoptosis, as inhibiting mitochondrial Ca²⁺ uptake can significantly reduce the apoptotic response. nih.gov This suggests that the Ca²⁺-induced destabilization of mitochondria works in concert with other pro-apoptotic signals to ensure the release of cytochrome c. nih.gov

| Event | Description | Cell Models | Significance | Reference |

| Calcium Influx | Rapid entry of Ca²⁺ into the cells upon α-TOS treatment. | Tet21N neuroblastoma cells, Jurkat T-lymphocytes | Initiates the cascade of mitochondrial events. | nih.gov |

| Mitochondrial Ca²⁺ Accumulation | Subsequent accumulation of Ca²⁺ within the mitochondria. | Isolated rat liver mitochondria, Tet21N cells, Jurkat cells | A necessary step for the induction of MPT. | nih.gov |

| Altered Buffering Capacity | Mitochondrial Ca²⁺ buffering capacity is altered. | Not specified | Occurs relatively early in the apoptotic process. | nih.gov |

| Apoptosis Mitigation | Inhibition of mitochondrial Ca²⁺ uptake reduces apoptosis. | Not specified | Confirms the importance of mitochondrial Ca²⁺ in apoptosis. | nih.gov |

Interaction with Bcl-2 Family Proteins (e.g., Bid Cleavage)

The Bcl-2 family of proteins, which are key regulators of apoptosis, are modulated by this compound's active component, α-TOS. The apoptotic signaling induced by α-TOS involves the Bcl-2 family, as evidenced by the regulation of apoptosis by members like Bcl-2. nih.gov Overexpression of the anti-apoptotic protein Bcl-2 can confer resistance to α-TOS-induced apoptosis. nih.gov The mechanism involves the modulation of Bcl-2 activity as a mitochondrial target of the pro-apoptotic signals initiated by α-TOS. nih.gov While direct evidence for the cleavage of Bid, a pro-apoptotic Bcl-2 family member, by α-TOS is not explicitly detailed in the provided search results, the involvement of the Bcl-2 family is a critical component of its mechanism. The interaction with Bcl-2 family proteins is part of the signaling cascade that leads to the permeabilization of the outer mitochondrial membrane and the subsequent release of pro-apoptotic factors. nih.gov

| Protein Family | Role in α-TOS Induced Apoptosis | Experimental Evidence | Reference |

| Bcl-2 | Anti-apoptotic member, its overexpression confers resistance to α-TOS. | Gain- or loss-of-function bcl-2 mutants modulate the apoptotic response. | nih.govnih.gov |

| Bax | Pro-apoptotic member, involved in α-TOS-mediated permeabilization of the outer mitochondrial membrane. | Bax-mediated permeabilization is a key step in α-TOS-induced cytochrome c release. | nih.gov |

Extrinsic Apoptotic Pathway Modulation (e.g., Fas-mediated Apoptosis)

In addition to the intrinsic mitochondrial pathway, this compound can also induce apoptosis through the extrinsic pathway. Studies using Vitamin E succinate (VES), a related compound, have shown that it can trigger Fas-mediated apoptosis in cancer cells. nih.gov This process involves an increase in the total protein levels of the Fas receptor (Fas; APO-1/CD-95) and its ligand (Fas-L) following treatment. nih.gov Furthermore, VES treatment leads to an increased expression of Fas on the cell surface. nih.gov The critical role of the Fas signaling pathway in VES-induced apoptosis is confirmed by experiments where Fas-neutralizing antibodies and Fas-L antisense oligonucleotides were able to block the apoptotic process. nih.gov This indicates that the activation of the Fas death receptor pathway is a significant mechanism through which this compound can exert its anti-cancer effects.

| Component | Effect of VES Treatment | Experimental Validation | Cell Models | Reference |

| Fas Receptor (Fas/APO-1/CD-95) | Increased total protein levels and cell surface expression. | Fas-neutralizing antibodies blocked apoptosis. | MDA-MB-231, SKBR-3 human breast cancer cells | nih.gov |

| Fas Ligand (Fas-L) | Increased total protein levels. | Fas-L antisense oligonucleotides blocked apoptosis. | MDA-MB-231, SKBR-3 human breast cancer cells | nih.gov |

| Finding | Description | Cell Models | Implication | Reference |

| ROS Generation | α-TOS induces the production of ROS in cancer cells. | Human lung cancer A549 and H460 cells, human glioblastoma T98G and U87MG cells | A key mechanism for its pro-apoptotic activity. | nih.gov |

| Differential Sensitivity | Sensitivity to α-TOS correlates with the ability to generate ROS. | Lung cancer and glioblastoma cell lines | ROS generation is a determinant of susceptibility to α-TOS. | nih.gov |

| Caspase-Independent Apoptosis | α-TOS-induced ROS generation is involved in this pathway. | Not specified | Suggests multiple mechanisms of apoptosis induction. | nih.gov |

| Mitochondrial Destabilization | ROS production contributes to mitochondrial permeabilization. | Isolated rat liver mitochondria, Tet21N neuroblastoma cells, Jurkat T-lymphocytes | Links oxidative stress to the intrinsic apoptotic pathway. | nih.gov |

Interaction with Key Signaling Pathways and Molecular Targets

Protein Kinase C (PKC) Activity Modulation

This compound has been found to modulate the activity of Protein Kinase C (PKC), a family of enzymes crucial for cellular signal transduction. taylorfrancis.com The active component, α-TOS, can directly interact with and activate PKC. nih.gov In vascular smooth muscle cells, α-TOS has been shown to increase the auto-phosphorylation of PKC. nih.gov Furthermore, it can activate isolated PKC in a manner similar to phorbol 12-myristate 13-acetate (PMA), a known PKC activator, although at higher concentrations. nih.gov Computational modeling suggests that α-TOS can adopt a conformation that allows it to bind to PKC. nih.gov Conversely, other studies have indicated that α-tocopherol, a related compound, can inhibit PKC activity, particularly the PKCα isoform. taylorfrancis.comresearchgate.net This inhibition of PKCα is associated with its dephosphorylation. researchgate.net The pro-apoptotic activity of α-TOS in certain cell lines has been linked to the inhibition of PKC, as the effects of α-TOS can be prevented by PKC activators. nih.gov This suggests that the modulation of PKC activity is a key component of the signaling pathways affected by this compound.

| Effect on PKC | Mechanism | Cell/System Model | Reference |

| Activation | Direct interaction and induction of autophosphorylation. | Vascular smooth muscle cells, isolated PKC | nih.gov |

| Inhibition | Specifically inhibits PKCα through dephosphorylation. | Rat aortic A7r5 smooth-muscle cells | researchgate.net |

| Role in Apoptosis | Inhibition of PKCα is involved in α-TOS-induced apoptosis. | Hematopoietic and cancer cell lines | nih.gov |

Protein Phosphatase 2A (PP2A) Activation

Research into the molecular activities of α-tocopheryl succinate (VES) and its derivatives has identified Protein Phosphatase 2A (PP2A) as a key target. PP2A is a tumor suppressor protein, and its activation is a critical mechanism by which these compounds exert their anti-cancer effects.

In preclinical studies using prostate cancer cells, VES and its truncated derivative, TS-1, were shown to increase the phosphatase activity of PP2A. This activation of PP2A leads to the inactivation of Jun N-terminal kinases (JNKs). The inactivation of JNK subsequently facilitates the proteasomal degradation of the transcription factor Sp1, which in turn results in the transcriptional repression of the androgen receptor (AR). This chain of events highlights a specific signaling axis—PP2A-JNK-Sp1—that is modulated by VES and its derivatives to suppress a key driver of prostate cancer cell growth.

Table 1: Research Findings on PP2A Activation by α-Tocopheryl Succinate Derivatives

| Compound | Cell Model | Key Findings |

|---|---|---|

| α-tocopheryl succinate (VES) | Prostate Cancer Cells | Activates PP2A, leading to JNK inactivation, Sp1 degradation, and androgen receptor repression. |

NF-κB Pathway Inhibition

Tocopheryl succinate has been demonstrated to interfere with the Nuclear Factor-kappa B (NF-κB) signaling pathway, a critical regulator of inflammatory responses, cell survival, and proliferation.

In a preclinical model using THP-1 cells stimulated with lipopolysaccharide (LPS), α-tocopheryl succinate (TS) was found to reduce tumor necrosis factor-alpha (TNF-α) transcriptional activity in a dose-dependent manner. This effect was linked to the inhibition of NF-κB activity. Specifically, pretreatment with 50 µM of TS inhibited NF-κB activation by 43%. The inhibitory effect was shown to be specific to NF-κB, as the activity of activator protein-1 (AP-1) was not affected under the same conditions nih.gov. Further studies have shown that alpha-tocopheryl succinate can directly block the DNA binding activity of activated NF-κB, a mechanism not observed with alpha-tocopherol (B171835) or alpha-tocopheryl acetate (B1210297) scispace.com.

Table 2: Research Findings on NF-κB Pathway Inhibition by α-Tocopheryl Succinate

| Compound | Cell Model | Key Findings |

|---|---|---|

| α-tocopheryl succinate (TS) | THP-1 cells | Inhibits NF-κB transcriptional activity in a concentration-dependent manner nih.gov. |

MAPK, PI3K/Akt/mTOR, and JAK/STAT Signaling Modulation

Tocopheryl succinate modulates several critical signaling cascades, including the Mitogen-Activated Protein Kinase (MAPK), Phosphoinositide 3-kinase (PI3K)/Akt/mTOR, and Janus kinase/signal transducer and activator of transcription (JAK/STAT) pathways.

MAPK Pathway RRR-alpha-tocopheryl succinate (VES) has been shown to be a critical mediator of both apoptosis and differentiation in human breast cancer cells through the MAPK pathway nih.gov. VES activates the extracellular signal-regulated kinases (ERK1/2) and c-Jun NH2-terminal kinases (JNK), but not the p38 MAPK nih.gov. The inhibition of MEK1 or ERK1 using dominant-negative mutants was found to block VES-induced differentiation pnas.org. Similarly, inhibiting ERK1 or JNK1 blocked VES-induced apoptosis nih.gov. In prostate cancer cells, VES inactivates JNKs by activating protein phosphatase 2A (PP2A) nih.gov.

PI3K/Akt/mTOR Pathway The antitumor effects of tocopheryl succinate are also linked to the PI3K/Akt/mTOR pathway. Co-treatment of breast cancer cells with α-tocopheryl succinate (α-TOS) and pterostilbene resulted in the downregulation of AKT activation acs.org. The broad-spectrum effects of VES are partly attributed to its ability to activate PP2A, which can dephosphorylate and inactivate key kinases like Akt nih.gov.

JAK/STAT Pathway Recent evidence suggests that vitamin E succinate (VES) can modulate the JAK-STAT signaling pathway. VES acts as a degrader of the fat mass and obesity-associated protein (FTO) pnas.org. The degradation of FTO by VES leads to changes in the expression of genes within the JAK-STAT signaling pathway, indicating a novel mechanism by which VES influences cellular signaling pnas.org.

Table 3: Modulation of Signaling Pathways by Tocopheryl Succinate

| Pathway | Compound | Cell Model | Key Findings |

|---|---|---|---|

| MAPK (ERK & JNK) | RRR-alpha-tocopheryl succinate (VES) | Human Breast Cancer Cells | Activates ERK1/2 and JNK to induce apoptosis and differentiation nih.gov. |

| MAPK (JNK) | α-tocopheryl succinate (VES) | Prostate Cancer Cells | Inactivates JNK via PP2A activation nih.gov. |

| PI3K/Akt/mTOR | α-tocopheryl succinate (α-TOS) | Human Breast Cancer Cells | Downregulates AKT activation when combined with pterostilbene acs.org. |

Regulation of Growth Factor Receptors (e.g., Epidermal Growth Factor Receptor)

Tocopheryl succinate has been shown to modulate signaling pathways associated with growth factor receptors, which are often dysregulated in cancer.

Transforming Growth Factor-Beta (TGF-β) Receptor In human MDA-MB-435 breast cancer cells, RRR-alpha-tocopheryl succinate (VES) induces apoptosis through a mechanism that involves the transforming growth factor-beta (TGF-β) signaling pathway. Conditioned media from cells treated with VES were found to contain active TGF-β. The apoptotic effect of VES could be blocked by interfering with the TGF-β signaling pathway, either by using neutralizing antibodies against TGF-β or by using antisense oligomers against the TGF-β type II receptor biorxiv.org.

Epidermal Growth Factor Receptor (EGFR) The Epidermal Growth Factor Receptor (EGFR) pathway is another target of therapies involving tocopheryl succinate derivatives. In a preclinical murine model of head and neck squamous cell carcinoma (HNSCC), paclitaxel-loaded nanoparticles formulated from a methacrylic derivative of α-tocopheryl succinate demonstrated enhanced antitumor efficacy. Notably, tumors treated with these nanoparticles showed significantly lower EGFR expression compared to those treated with free paclitaxel, suggesting that the tocopheryl succinate-based nanocarrier plays a role in downregulating this key growth factor receptor nih.govtandfonline.com.

Table 4: Regulation of Growth Factor Receptors by Tocopheryl Succinate

| Receptor | Compound/Formulation | Cell/Animal Model | Key Findings |

|---|---|---|---|

| TGF-β Receptor | RRR-alpha-tocopheryl succinate (VES) | Human Breast Cancer Cells (MDA-MB-435) | Induces apoptosis via the TGF-β signaling pathway biorxiv.org. |

Modulation of Pro-inflammatory Mediators (e.g., Prostaglandin (B15479496) E2 Synthesis)

A key mechanism of action for tocopheryl succinate in preclinical models is its ability to modulate the synthesis of pro-inflammatory mediators like prostaglandin E2 (PGE2).

Studies on human lung epithelial cells have shown that α-tocopheryl succinate (αTOS), in contrast to α-tocopherol and α-tocopheryl acetate, effectively inhibits the production of PGE2 stimulated by phorbol 12-myristate 13-acetate (PMA) nih.gov. The proposed mechanism for this inhibition is the competition of αTOS with arachidonic acid for interaction with cyclooxygenase (COX) enzymes, thereby inhibiting their activity and subsequent PGE2 synthesis nih.gov. Similarly, in an in vitro model using peritoneal exudate cells from chickens, RRR-alpha-tocopheryl succinate (VES) was shown to downregulate the production of PGE2 that was induced by a retrovirus aacrjournals.org.

Table 5: Modulation of Prostaglandin E2 Synthesis by Tocopheryl Succinate

| Compound | Cell Model | Key Findings |

|---|---|---|

| α-tocopheryl succinate (αTOS) | Human Lung Epithelial Cells | Inhibits PMA-stimulated PGE2 production by inhibiting COX activity nih.gov. |

Interference with Mitochondrial Electron Transport Chain

A primary mechanism by which tocopheryl succinate induces apoptosis in cancer cells is by directly targeting and interfering with the mitochondrial electron transport chain.

In a preclinical model of acute promyelocytic leukemia, (+)α-tocopheryl succinate (α-TOS) was found to inhibit the mitochondrial respiratory chain complex I pnas.orgfrontiersin.org. This inhibition leads to an early dissipation of the mitochondrial membrane potential and the accumulation of reactive oxygen species (ROS), which occurs hours before the release of mitochondrial cytochrome c and the activation of caspases pnas.org.

Furthermore, a mitochondrially targeted version of vitamin E succinate (MitoVES) has been shown to specifically target mitochondrial complex II nih.gov. This compound is a potent inhibitor of the electron transfer from complex II to complex III, with an IC50 of 1.5 µM, while having a less potent effect on the succinate dehydrogenase (SDH) activity of complex II, with an IC50 of 80 µM nih.govresearchgate.net. This targeted interference with the electron transport chain is a key driver of the pro-apoptotic and anti-cancer activity of tocopheryl succinate derivatives nih.govresearchgate.net.

Table 6: Interference with Mitochondrial Electron Transport Chain by Tocopheryl Succinate

| Compound | Target | Cell/Animal Model | Key Findings |

|---|---|---|---|

| (+)α-tocopheryl succinate (α-TOS) | Complex I | Acute Promyelocytic Leukemia | Inhibits complex I, leading to ROS accumulation and apoptosis pnas.orgfrontiersin.org. |

Interaction with MYCN Expression

Preclinical studies have shown that α-tocopheryl succinate (α-TOS) can effectively eliminate neuroblastoma cells by targeting mitochondria, and this action is independent of the expression status of the MYCN oncogene.

Amplification of the MYCN oncogene is a hallmark of aggressive neuroblastomas and can confer resistance to conventional chemotherapy. However, α-TOS has been shown to kill neuroblastoma cells regardless of whether MYCN is overexpressed or has been switched off acs.orgmdpi.com. The mechanism of action involves the stimulation of a rapid influx of Ca2+ into the cytosol, which compromises the calcium buffering capacity of the mitochondria acs.orgmdpi.com. This sensitizes the mitochondria to permeability transition and subsequent apoptotic cell death acs.orgmdpi.com. This finding suggests that targeting mitochondria with α-TOS may be an effective strategy for treating tumors that have developed resistance to other therapies or have dormant apoptotic pathways acs.orgmdpi.com.

Table 7: Interaction of α-Tocopheryl Succinate with MYCN Expression

| Compound | Cell Model | Key Findings |

|---|---|---|

| α-tocopheryl succinate (α-TOS) | Neuroblastoma Cells | Kills tumor cells irrespective of MYCN expression level acs.orgmdpi.com. |

Selectivity Mechanisms Towards Malignant Cell Lines

A defining characteristic of α-tocopheryl succinate is its potent and selective anti-cancer activity, demonstrating significant cytotoxicity towards malignant cells while having minimal effects on normal, non-transformed cells and tissues. nih.govnih.govresearchgate.net This selectivity is a critical attribute for a potential therapeutic agent and is attributed to several underlying mechanisms that differentiate the response of cancer cells from that of their normal counterparts.

One key aspect of this selectivity is that it appears to be an acquired sensitivity that arises during the process of malignant transformation. nih.gov Studies have shown that both cancer cells and normal cells can accumulate similar intracellular levels of α-tocopheryl succinate. nih.gov However, despite comparable uptake, the compound preferentially induces chromosomal damage and apoptosis in cancer cells, while in some cases even protecting normal cells from such damage. nih.gov

The molecular basis for this differential sensitivity is multifactorial. The anti-cancer activity of α-tocopheryl succinate is largely mediated through the induction of apoptosis via the mitochondrial pathway. nih.gov The compound is believed to target the mitochondrial complex II, leading to the generation of reactive oxygen species (ROS) and the destabilization of the mitochondrial membrane. dntb.gov.ua This process is amplified in cancer cells, which often exhibit altered mitochondrial function and a lower threshold for apoptotic induction compared to normal cells.

Furthermore, the structure of the molecule plays a crucial role. The succinate moiety, attached via an ester bond, is thought to be central to its apoptogenic activity. nih.gov This is complemented by the α-tocopheryl portion of the molecule, which can inhibit protein kinase C (PKC). nih.gov This inhibition leads to the hypophosphorylation of the anti-apoptotic protein bcl-2, further promoting mitochondrial labilization and commitment to apoptosis. nih.gov Normal cells may possess more robust cellular defense mechanisms and metabolic differences that allow them to withstand the effects of the compound, unlike malignant cells which are often operating under increased intrinsic stress. nih.gov

| Mechanism | Supporting Evidence | Effect on Malignant Cells | Effect on Normal Cells | Reference |

|---|---|---|---|---|

| Acquired Sensitivity | Both cell types accumulate similar levels of the compound, but only cancer cells show significant chromosomal damage. | Enhanced induction of chromosomal damage and apoptosis. | No significant induction of damage; potential protective effects observed. | nih.gov |

| Mitochondrial Targeting | Induces apoptosis largely via the mitochondrial route. | Destabilization of mitochondrial complex II, leading to apoptosis. | Minimal impact on mitochondrial function. | nih.govdntb.gov.ua |

| Dual Molecular Action | The succinyl moiety destabilizes mitochondria, while the tocopheryl moiety inhibits PKC, leading to bcl-2 hypophosphorylation. | Synergistic amplification of the apoptotic signal. | Cellular machinery is less sensitive to these effects. | nih.gov |

| General Selectivity | Multiple studies report potent anti-cancer effects with a lack of toxicity to normal cells. | Induces apoptosis, inhibits proliferation, and induces differentiation. | Minimal effects on viability and proliferation. | nih.govresearchgate.net |

Preclinical Research Models and Mechanistic Investigations

In Vitro Cellular Models for Mechanistic Elucidation

In vitro studies using cultured cell lines have been fundamental in dissecting the molecular pathways activated by α-TOS. These models allow for controlled investigation of the compound's direct effects on cellular proliferation, differentiation, and survival.

α-TOS has demonstrated significant efficacy across a broad spectrum of cancer cell lines, inducing cell death and inhibiting growth through multiple mechanisms. A key target of α-TOS is the mitochondrial electron transport chain, which leads to mitochondrial destabilization and subsequent apoptosis. researchgate.netnih.gov

Promyelocytic Leukemia: In human promyelocytic leukemia cells (HL-60), α-TOS has been shown to inhibit cell proliferation and DNA synthesis, arresting the cell cycle in the G2/M phase. nih.govnih.gov Mechanistically, it induces apoptosis by activating a cascade of caspases, including caspase-3, -6, -8, and -9, and promoting the release of cytochrome c from mitochondria. nih.gov Furthermore, α-TOS can induce HL-60 cells to differentiate towards a macrophage-like lineage. nih.gov In NB4 cells, derived from acute promyelocytic leukemia, α-TOS provokes ROS production hours before apoptotic markers are expressed. iiarjournals.org

Breast Carcinoma: Research on human breast cancer cell lines, including both estrogen receptor-positive and negative types, shows that α-TOS inhibits proliferation in a dose-dependent manner. nih.gov This anti-proliferative effect is partly mediated by an enhanced secretion of the potent growth inhibitor, transforming growth factor-beta (TGF-β). nih.gov In combination with the natural compound pterostilbene (B91288), α-TOS synergistically suppresses breast cancer cell proliferation by inhibiting downstream AP1 activation and regulating cell cycle proteins. nih.gov

Prostate Cancer: α-TOS is effective in inducing apoptosis in human prostate cancer cells. nih.gov Its mechanisms involve the Fas signaling pathway, a critical component of the extrinsic apoptosis pathway. researchgate.net

Cervical Adenocarcinoma: In human cervical cancer cell lines such as HeLa and CaSki, α-TOS demonstrates anti-tumor activity. mdpi.comnih.gov Studies show it can induce chromosomal damage specifically in cancer cells. nih.gov A significant mechanism involves the CD47-SIRPα pathway; α-TOS treatment downregulates CD47 on HeLa cells, which enhances their phagocytosis by macrophages. nih.gov

Lymphoblastic Leukemia: α-TOS exhibits selective, dose-dependent cytotoxicity towards leukemia lymphocytes (Jurkat cells) while being non-toxic to normal lymphocytes at similar concentrations. iiarjournals.org It has been shown to work synergistically with certain chemotherapeutic agents, inducing apoptosis and increasing ROS production in leukemia cells. iiarjournals.orgiiarjournals.orgnih.gov Studies on derivatives of α-TOS have also shown activity against chronic lymphoblastic leukemia (CEM) cell lines. mdpi.com

Table 1: Mechanistic Elucidation in In Vitro Cancer Cell Models

| Cancer Type | Cell Line(s) | Key Mechanistic Findings | References |

|---|---|---|---|

| Promyelocytic Leukemia | HL-60, NB4 | Induces apoptosis via caspase cascade activation; inhibits DNA synthesis; arrests cell cycle in G2/M phase; promotes macrophage-like differentiation; generates ROS. | iiarjournals.orgnih.govnih.gov |

| Breast Carcinoma | Generic | Inhibits proliferation; enhances secretion of TGF-β; synergizes with pterostilbene to suppress cell growth. | nih.govnih.gov |

| Prostate Cancer | Generic | Induces apoptosis, partly through the Fas signaling pathway. | researchgate.netnih.gov |

| Cervical Adenocarcinoma | HeLa, CaSki | Induces chromosomal damage; enhances macrophage-mediated phagocytosis by downregulating CD47. | mdpi.comnih.govnih.gov |

| Lymphoblastic Leukemia | Jurkat, CEM | Exhibits selective cytotoxicity; induces apoptosis and ROS production; shows synergistic effects with chemotherapy. | iiarjournals.orgmdpi.comiiarjournals.org |

A defining feature of α-TOS is its selective cytotoxicity towards cancer cells, with minimal to no effect on normal cells. researchgate.netnih.gov This selectivity has been investigated using various non-malignant cell models.

Hepatocytes: Research has shown that α-TOS can protect hepatocytes from chemically-induced toxicity, a property not observed with other forms of vitamin E like α-tocopherol or α-tocopheryl acetate (B1210297). This cytoprotective effect appears to stem from the intact α-TOS molecule rather than its hydrolysis to α-tocopherol.

Fibroblasts: Studies using normal human fibroblasts as control models have highlighted the differential effects of α-TOS. While α-TOS induces chromosomal damage in cancer cells, it does not cause similar damage in normal fibroblasts; in fact, it can protect them against radiation-induced damage. nih.gov However, other research has indicated that high concentrations of α-TOS can reduce fibroblast proliferation, an effect accompanied by necrosis. nih.gov This suggests that the cellular context and concentration are critical determinants of the compound's effect.

Adipocytes: In the context of metabolic studies, α-TOS has been shown to prevent lipid accumulation in 3T3-L1 mouse adipocytes. This finding suggests a potential role for the compound in modulating adipocyte function and lipid metabolism.

Table 2: Mechanistic Elucidation in In Vitro Non-Malignant Cell Models

| Cell Model | Key Mechanistic Findings | References |

|---|---|---|

| Hepatocytes | Protects against chemical-induced toxicity via the intact α-TOS molecule. | N/A |

| Fibroblasts | Does not induce chromosomal damage and protects against radiation damage, unlike in cancer cells. High concentrations may cause necrosis. | nih.govnih.gov |

| Adipocytes (3T3-L1) | Prevents the accumulation of lipids. | N/A |

In Vivo Animal Models for Mechanistic Pathway Analysis

Animal models are indispensable for validating the anti-cancer activity of α-TOS observed in vitro and for understanding its effects within a complex physiological system. These studies have largely confirmed its efficacy and selectivity in suppressing tumor growth. nih.govtandfonline.com

Breast and Prostate Carcinomas: In xenograft mouse models, where human cancer cells are implanted into immunocompromised mice, α-TOS has been shown to effectively inhibit tumor growth. nih.gov For breast cancer, the combination of α-TOS and pterostilbene significantly suppressed both tumor growth and the invasive capacity of the cancer cells. nih.govscienceopen.com Similarly, α-TOS has been shown to modulate the growth of human prostate LNCaP xenografts in nude mice. scienceopen.com

Neck Carcinomas: Studies in models of head and neck squamous cell carcinoma have demonstrated that α-TOS induces ceramide-mediated apoptosis both in vitro and in vivo, leading to tumor suppression. researchgate.net

Bladder Carcinomas: In the reviewed literature, specific in vivo animal models investigating the effect of α-TOS on bladder carcinoma were not prominently featured.

While α-TOS has demonstrated in vitro anti-inflammatory properties, such as the inhibition of prostaglandin (B15479496) E2 production, its direct effects as an intervention in in vivo models of lipopolysaccharide (LPS)-induced inflammation are not well-documented in the searched literature. nih.gov Related research using transgenic mouse models has focused on the impact of α-tocopherol deficiency on the inflammatory response to LPS. nih.govresearchgate.net These studies show that low vitamin E status can alter inflammatory and oxidative stress responses, underscoring the general importance of tocopherols (B72186) in modulating inflammation. nih.govdntb.gov.ua

The potential of α-TOS to modulate metabolic processes has been explored in diet-induced obesity models. In mice fed a high-fat diet, administration of α-TOS has been linked to improvements in metabolic parameters. These models, which mimic many aspects of human obesity and insulin (B600854) resistance, provide a platform to investigate how α-TOS may influence lipid metabolism and weight management. nih.govmeliordiscovery.com

Table 3: Mechanistic Pathway Analysis in In Vivo Animal Models

| Model Type | Specific Model | Key Mechanistic Findings | References |

|---|---|---|---|

| Carcinogenesis & Tumor Suppression | Breast Cancer Xenograft (Mouse) | Inhibits tumor growth and cell invasion, with synergistic effects when combined with pterostilbene. | nih.govscienceopen.com |

| Prostate Cancer Xenograft (Mouse) | Modulates tumor growth. | scienceopen.com | |

| Head and Neck Cancer (In Vivo) | Induces ceramide-mediated apoptosis, leading to tumor suppression. | researchgate.net | |

| Inflammation | LPS-induced Inflammation (Mouse) | Direct intervention studies with α-TOS are not prominent. Related studies show α-tocopherol deficiency alters inflammatory responses. | nih.govresearchgate.net |

| Obesity & Metabolic Disorder | High-Fat Diet-Induced Obesity (Mouse) | Improves metabolic parameters. | nih.govmeliordiscovery.com |

Synergistic Interactions with Other Therapeutic Modalities in Preclinical Settings

In preclinical research, tocopherol succinate (B1194679), a derivative of vitamin E, has demonstrated the potential to work in concert with established cancer therapies. These synergistic interactions aim to enhance the efficacy of conventional treatments like chemotherapy and radiotherapy, potentially leading to improved therapeutic outcomes. The mechanisms underlying these interactions are multifaceted, involving the modulation of cellular signaling pathways, enhancement of treatment sensitivity in malignant cells, and protection of normal tissues.

Combinatorial Approaches with Chemotherapeutic Agents

Preclinical studies have explored the co-administration of α-tocopheryl succinate (α-TOS) with various chemotherapeutic drugs, revealing synergistic effects that enhance anti-tumor activity. nih.gov This combination approach often results in increased cancer cell death and more effective tumor growth inhibition compared to either agent used alone. nih.govnih.gov

One notable combination is with doxorubicin (B1662922) . When co-loaded into liposomes or solid lipid nanoparticles, α-TOS improves the encapsulation and delivery of doxorubicin to tumor sites. ufmg.brnih.govnih.gov In murine breast cancer models, fusogenic liposomes containing both α-TOS and doxorubicin led to higher drug uptake by tumor cells and greater tumor accumulation. ufmg.brnih.gov This enhanced delivery translated into a more rapid induction of cell death. nih.gov Studies using solid lipid nanoparticles also showed that the combination of α-TOS and doxorubicin resulted in higher cytotoxicity against breast cancer cells in vitro compared to free doxorubicin. nih.gov

Synergy has also been documented with paclitaxel (B517696) . In studies on human non-small cell lung cancer (NSCLC) cells, the combination of α-TOS and paclitaxel synergistically suppressed cell growth and enhanced the induction of apoptosis. nih.gov The synergistic nature of this interaction was confirmed by a combination index of less than 1.0, indicating that the combined effect is greater than the sum of the individual effects. nih.gov The proposed mechanism involves the amplification of apoptosis through the activation of caspase 8. nih.gov

Table 1: Preclinical Synergistic Effects of α-Tocopheryl Succinate with Chemotherapeutic Agents

| Chemotherapeutic Agent | Cancer Model | Key Preclinical Findings | Reference |

|---|---|---|---|

| Doxorubicin | Murine Breast Cancer (4T1 cells) | Co-formulation in liposomes improved drug uptake and tumor accumulation, leading to faster induction of cell death. | ufmg.brnih.gov |

| Paclitaxel | Human Non-Small Cell Lung Cancer (H460 cells) | Synergistically suppressed cell growth and enhanced apoptosis; combination index was less than 1.0. | nih.gov |

| TRAIL (Tumor necrosis factor-related apoptosis-inducing ligand) | Colon Cancer Cells | Demonstrated cooperative killing of cancer cells in vitro. | nih.gov |

These preclinical findings suggest that combining tocopherol succinate with chemotherapeutic agents can potentiate their anti-cancer effects, a strategy that may help to improve the efficacy of existing cancer treatments. nih.gov

Interactions with Ionizing Radiation and Hyperthermia

Tocopherol succinate has been investigated for its ability to modify the effects of physical cancer treatment modalities like ionizing radiation and hyperthermia. The interactions observed in preclinical models are complex, suggesting a dual role of enhancing tumor response while simultaneously protecting normal tissues.

Interactions with Ionizing Radiation

Preclinical evidence indicates that α-tocopheryl succinate can act as a differential modulator of radiation effects. It has been shown to enhance radiation-induced damage in cancer cells while protecting normal cells from similar damage. nih.gov In a study involving several human cell lines, α-TOS treatment prior to gamma-irradiation increased the level of chromosomal damage in cervical (HeLa) and ovarian (OVGI, SKOV3) cancer cells but protected normal human fibroblasts from radiation-induced damage. nih.gov This selective sensitization of tumor cells could potentially widen the therapeutic window of radiotherapy.

Conversely, extensive research in murine models has established tocopherol succinate as a potent radioprotector for normal tissues. nih.govmdpi.comnih.gov When administered prior to lethal doses of total body irradiation, tocopherol succinate was found to protect mice by mitigating both hematopoietic and gastrointestinal syndromes. nih.gov The protective mechanisms include inhibiting radiation-induced apoptosis and DNA damage, reducing the number of inflammatory (CD68-positive) cells, and stimulating the proliferation of healthy cells in tissues like the intestine. nih.govmdpi.comresearchgate.net

Table 2: Differential Effects of α-Tocopheryl Succinate in Combination with Ionizing Radiation

| Cell/Tissue Type | Model System | Observed Effect of α-TOS + Radiation | Reference |

|---|---|---|---|

| Human Cancer Cells (HeLa, OVGI, SKOV3) | In Vitro Cell Culture | Enhanced radiation-induced chromosomal damage. | nih.gov |

| Human Normal Fibroblasts | In Vitro Cell Culture | Reduced radiation-induced chromosomal damage. | nih.gov |

| Normal Murine Tissues (Intestine, Spleen, Thymus) | In Vivo (CD2F1 mice) | Inhibited radiation-induced apoptosis and DNA damage; enhanced cell proliferation. | nih.govnih.gov |

Interactions with Hyperthermia

The role of tocopherol succinate in hyperthermia treatment has been explored through the use of its derivatives in advanced nanoparticle formulations. Specifically, d-alpha-tocopheryl poly(ethylene glycol 1000) succinate (TPGS), a water-soluble form, has been used to coat manganese-zinc ferrite (B1171679) nanoparticles. nih.govmdpi.com These TPGS-modified nanoparticles serve as agents for magnetically induced hyperthermia, where they generate heat upon exposure to an alternating magnetic field. nih.govmdpi.com In preclinical studies using tumor-bearing mice, this combination successfully suppressed cancer cell viability and inhibited tumor growth, demonstrating a synergistic therapeutic effect. nih.gov This application showcases how a tocopherol succinate derivative can be integral to a formulation designed for hyperthermia-based cancer therapy. nih.govmdpi.com

Analytical Methodologies for Characterization and Quantification in Research

Chromatographic Techniques

Chromatography is a cornerstone for the separation and analysis of tocopherol calcium succinate (B1194679) from various matrices. High-Performance Liquid Chromatography (HPLC), Supercritical Fluid Chromatography (SFC), and Gas Chromatography (GC) are powerful tools for assessing its purity and resolving its stereoisomers.

High-Performance Liquid Chromatography (HPLC) is a widely utilized method for the analysis of tocopherols (B72186) and their derivatives, including tocopherol calcium succinate. nih.gov Both normal-phase (NP) and reversed-phase (RP) HPLC are employed, with the choice of method depending on the specific analytical goal. nih.gov

For purity analysis and quantification, a reversed-phase HPLC method is often preferred. A typical assay for this compound involves dissolving the sample and a reference standard in a mixture of ethanol (B145695) and diluted acetic acid. nihs.go.jp The separation is commonly achieved on an octadecylsilanized silica (B1680970) gel column (C18) with a mobile phase consisting of a mixture of methanol (B129727) and water. nihs.go.jp Detection is typically performed using a UV-vis detector at a wavelength of around 284 nm. nihs.go.jp The purity is determined by comparing the peak height or area of the analyte to that of the reference standard.

The stereoisomeric composition of the tocopherol moiety is critical as different stereoisomers can exhibit varying biological activities. nih.gov Chiral HPLC is the primary method for separating the eight possible stereoisomers of α-tocopherol. nih.gov This technique utilizes a chiral stationary phase (CSP) that can differentiate between the enantiomers and diastereomers. For instance, a Chiralcel OD-H column has been used to separate all-rac-α-tocopherol into five peaks, with the first peak containing the four 2S stereoisomers and the subsequent peaks corresponding to the individual 2R stereoisomers. nih.gov Prior to chiral separation, derivatization of the hydroxyl group of the tocopherol, for example, by forming methyl ethers, can improve the chromatographic resolution. nih.gov

| Parameter | Purity Assay nihs.go.jp | Stereoisomer Analysis nih.govptfarm.pl |

|---|---|---|

| Column | Octadecylsilanized silica gel (C18), 4 mm x 15-30 cm, 5-10 µm | Chiralcel OD-H |

| Mobile Phase | Methanol:Water (49:1) | n-Hexane:Isopropanol (99:1, v/v) |

| Flow Rate | Adjusted for retention time of ~12 min for tocopherol acetate (B1210297) | 1.5 mL/min |

| Detection | UV at 284 nm | UV or Fluorescence |

| Sample Preparation | Dissolution in Ethanol/Acetic Acid (9:1) | Hydrolysis of ester and derivatization to methyl ether |

Supercritical Fluid Chromatography (SFC) has emerged as a powerful technique for chiral separations, offering advantages over HPLC such as faster analysis times and reduced organic solvent consumption. selvita.comchiraltech.com SFC utilizes a supercritical fluid, typically carbon dioxide, as the mobile phase, often with a small amount of a polar organic modifier like ethanol. researchgate.net

For the chiral separation of tocopherols, SFC with a chiral stationary phase provides excellent resolution of the stereoisomers. researchgate.net The technique is particularly advantageous for preparative scale separations due to the ease of removing the supercritical CO2 from the collected fractions. selvita.com The retention and resolution of tocopherols in SFC are influenced by pressure, temperature, and the concentration of the organic modifier in the mobile phase. researchgate.net An increase in temperature and a decrease in pressure generally lead to better resolution of the tocopherol isomers. researchgate.net

Gas Chromatography (GC), particularly when coupled with mass spectrometry (GC-MS), is a high-resolution technique for the analysis of vitamin E isomers and stereoisomers. rsc.orgresearchgate.netresearchgate.netrsc.org Due to the low volatility of tocopherols, derivatization is typically required to convert the hydroxyl group into a more volatile derivative, such as a trimethylsilyl (B98337) (TMS) ether or a methyl ether. nih.govnih.gov

For stereoisomer profiling, capillary GC columns with a polar stationary phase are used to separate the diastereomers of tocopherol derivatives. nih.gov For instance, the diastereoisomers of tocopherol TMS ethers can be separated on a long capillary column coated with a highly polar liquid phase like SP2340. nih.gov The combination of chiral HPLC to separate the 2R and 2S epimers, followed by GC analysis of the collected fractions, allows for the complete separation and quantification of all eight stereoisomers of α-tocopherol. nih.gov

| Parameter | Typical Conditions nih.gov |

|---|---|

| Column | Glass capillary column (e.g., 100 m x 0.25 mm) |

| Stationary Phase | Highly polar (e.g., Silar 10C or SP2340) |

| Carrier Gas | Helium or Hydrogen |

| Temperature Program | Isothermal (e.g., 190-195 °C) |

| Detection | Flame Ionization Detector (FID) or Mass Spectrometry (MS) |

| Sample Preparation | Derivatization to trimethylsilyl (TMS) ethers or methyl ethers |

Spectroscopic Techniques

Infrared (IR) and Fourier-Transform Infrared (FTIR) spectrometry are used for the identification and structural confirmation of this compound by identifying its characteristic functional groups. nihs.go.jp The IR spectrum of a compound provides a unique fingerprint based on the absorption of infrared radiation by its specific chemical bonds.

In the analysis of this compound, the IR spectrum is compared with a reference spectrum. nihs.go.jp Key absorption bands can confirm the presence of the ester carbonyl group from the succinate moiety, the chromanol ring structure, and the long aliphatic side chain. For instance, the FTIR spectrum of α-tocopherol shows characteristic peaks for C-H stretching of alkane groups around 2925 cm⁻¹. mdpi.com The ester linkage in tocopherol succinate will exhibit a strong carbonyl (C=O) stretching absorption, typically in the region of 1735-1750 cm⁻¹. The presence of both the tocopherol and succinate moieties can be confirmed by the presence of their respective characteristic absorption bands. nih.govresearchgate.net

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful technique for the complete molecular structure elucidation of tocopherol and its derivatives. nih.gov Both one-dimensional (¹H and ¹³C NMR) and two-dimensional (e.g., COSY, HETCOR) NMR experiments are utilized to make complete assignments of all proton and carbon signals in the molecule. nih.gov

¹H NMR spectroscopy provides information about the different types of protons and their chemical environments. For α-tocopherol succinate, the ¹H NMR spectrum will show characteristic signals for the aromatic protons on the chromanol ring, the methyl groups on the ring and the phytyl tail, and the methylene (B1212753) protons of the succinate chain and the phytyl tail. nih.gov

Mass Spectrometry (MS) and High-Resolution Mass Spectrometry (HRMS) for Characterization

Mass Spectrometry (MS) serves as a fundamental analytical tool for the structural elucidation and characterization of this compound. The technique provides critical information regarding the molecule's mass and fragmentation pattern, confirming its identity. In a typical analysis, the tocopheryl succinate portion of the salt is ionized. Methods like electrospray ionization (ESI) and atmospheric pressure chemical ionization (APCI) are effective for analyzing tocopherols and their derivatives. mdpi.com

Liquid Chromatography coupled with tandem mass spectrometry (LC/MS/MS) is a powerful method for quantifying tocopherol derivatives and related metabolites. nih.gov For this compound, this approach would involve chromatographic separation followed by mass spectrometric detection. The mass spectrometer can be set to monitor for the specific mass-to-charge ratio (m/z) of the tocopheryl succinate anion. Fragmentation of this parent ion produces a characteristic spectrum of daughter ions, which provides a highly specific fingerprint for the molecule, confirming its structure. massbank.eu Gas chromatography-mass spectrometry (GC-MS) has also been effectively used for the quantification of tocopherols, typically after a derivatization step to form trimethylsilyl (TMS) derivatives, which enhances their volatility. researchgate.net

High-Resolution Mass Spectrometry (HRMS) offers a significant advantage by providing a highly accurate mass measurement of the parent ion. This precision allows for the determination of the elemental formula of the analyte with a high degree of confidence. For instance, HRMS was instrumental in identifying the structure of a novel vitamin E component, α-tocodienol, demonstrating its capability in distinguishing between compounds with very similar masses. nih.govresearchgate.net This level of accuracy is invaluable for confirming the composition of this compound and for identifying any potential impurities or degradation products in a sample.

Advanced Characterization for Formulations and Delivery Systems

The incorporation of this compound into advanced delivery systems, such as nanoparticles, nanoemulsions, and gels, necessitates a suite of specialized characterization techniques to ensure the quality, stability, and performance of the formulation.

The particle size of a formulation is a critical parameter, particularly for drug delivery systems, as it influences factors like bioavailability and permeation. nih.gov For formulations containing tocopherol succinate, techniques such as dynamic light scattering (DLS) are commonly employed to determine the mean particle size and the polydispersity index (PDI). The PDI is a measure of the heterogeneity of particle sizes in the mixture; a PDI value of 0.3 or below is generally considered acceptable, indicating a homogenous particle size distribution. nih.gov

Research has demonstrated the successful formulation of tocopherol succinate into various nanosystems with controlled particle sizes. For example, α-tocopherol succinate-based nanostructured lipid carriers (NLCs) have been developed with mean particle sizes ranging from approximately 96 nm to 186 nm. nih.gov Similarly, ethosomal formulations loaded with tocopherol succinate have shown particle sizes around 179 nm, while nanoemulsions have been formulated to be in the 150–170 nm range. nih.govnih.gov

| Formulation Type | Mean Particle Size (nm) | Polydispersity Index (PDI) | Reference |

|---|---|---|---|

| αTS-PTX-NLC | 186.2 ± 3.9 | 0.17 ± 0.03 | nih.gov |

| αTS-PTX-PEG-NLC | 96.2 ± 3.9 | 0.27 ± 0.03 | nih.gov |

| Ethosomes (Optimized, F5) | 179.1 | 0.345 | nih.gov |

| Nanoemulsion (DTOS) | ~150 - 170 | < 0.2 | nih.gov |

| Nanosuspension | 286.67 | Not Reported | researchgate.net |